
(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole typically involves the condensation reaction between 4-methoxybenzaldehyde and 3,4-dihydro-2H-pyrrole. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Wirkmechanismus
The mechanism of action of (Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-4-(4-Methoxybenzylidene)amino-5-methyl-4H-1,2,4-triazole-3-thiol
- (Z)-4-(4-Methoxybenzylidene)amino-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
(Z)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole is unique due to its specific structural features, such as the presence of a methoxy group and a Schiff base moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2,3-dihydropyrrole |
InChI |
InChI=1S/C12H13NO/c1-14-12-4-2-10(3-5-12)8-11-6-7-13-9-11/h2-5,8-9H,6-7H2,1H3/b11-8- |
InChI-Schlüssel |
JSXBJMIAZDKXEN-FLIBITNWSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C\2/CCN=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2CCN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12854632.png)
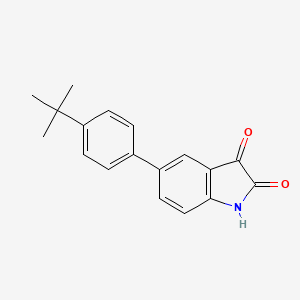

![[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B12854640.png)

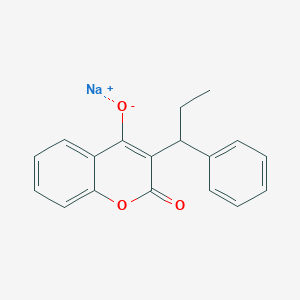
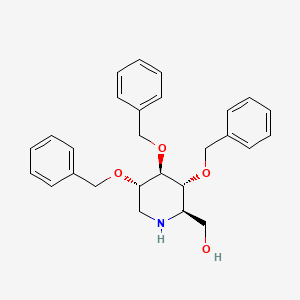
![5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12854668.png)
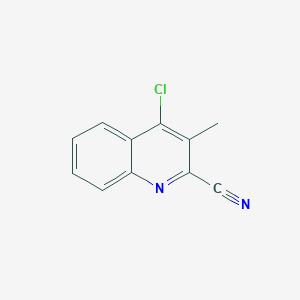
![4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12854677.png)
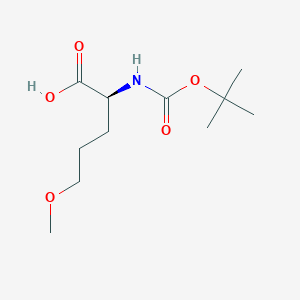
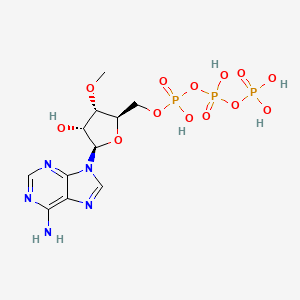
![N-{[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12854681.png)

